REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]#[N:5].[CH2:6]=O.[CH:8]1[CH2:12][CH:11]=[CH:10][CH:9]=1>O.C(Cl)Cl>[CH:9]12[CH2:8][CH:12]([CH:11]=[CH:10]1)[CH2:6][N:5]2[CH2:4][C:3]#[N:2] |f:0.1|
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC#N
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred at 5°-10° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with methylene chloride and basified to pH >12 with 10% NaOH
|
Type
|
EXTRACTION
|
Details
|
The aqueous basic phase is extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The methylene chloride extract of the basic aqueous phase
|
Type
|
CONCENTRATION
|
Details
|
is concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |